molecular formula C13H11ClINOS B14220254 2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline CAS No. 823802-41-1

2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline

Cat. No.: B14220254
CAS No.: 823802-41-1
M. Wt: 391.66 g/mol
InChI Key: BYVOVZMLOBZNPT-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline is an organic compound with the molecular formula C13H11ClINOS It is characterized by the presence of a chloro and iodo substituent on a phenyl ring, a sulfanyl group, and a methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Halogenation: Introduction of chloro and iodo groups onto the phenyl ring.

    Thioether Formation: Reaction of the halogenated phenyl compound with a thiol to form the sulfanyl group.

    Amination: Introduction of the methoxyaniline moiety through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the sulfanyl group can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromo-2-iodophenyl)sulfanyl]-6-methoxyaniline
  • 2-[(4-Chloro-2-fluorophenyl)sulfanyl]-6-methoxyaniline
  • 2-[(4-Chloro-2-iodophenyl)sulfanyl]-4-methoxyaniline

Uniqueness

2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline is unique due to the specific combination of chloro and iodo substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxyaniline moiety also contributes to its distinct properties compared to similar compounds.

Properties

CAS No.

823802-41-1

Molecular Formula

C13H11ClINOS

Molecular Weight

391.66 g/mol

IUPAC Name

2-(4-chloro-2-iodophenyl)sulfanyl-6-methoxyaniline

InChI

InChI=1S/C13H11ClINOS/c1-17-10-3-2-4-12(13(10)16)18-11-6-5-8(14)7-9(11)15/h2-7H,16H2,1H3

InChI Key

BYVOVZMLOBZNPT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)SC2=C(C=C(C=C2)Cl)I)N

Origin of Product

United States

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